molecular formula C8H18O4Si B12660470 Methyl 3-(dimethoxymethylsilyl)isobutyrate CAS No. 84962-95-8

Methyl 3-(dimethoxymethylsilyl)isobutyrate

Cat. No.: B12660470
CAS No.: 84962-95-8
M. Wt: 206.31 g/mol
InChI Key: FAUFGQVEQAUKNG-UHFFFAOYSA-N
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Description

Methyl 3-(dimethoxymethylsilyl)isobutyrate is a specialized organosilicon ester combining an isobutyrate moiety with a dimethoxymethylsilyl group. While direct references to this compound are absent in the provided evidence, its structure can be inferred as a hybrid of silyl-containing molecules and isobutyrate esters. Such compounds are of interest in materials science for surface modification, adhesion promotion, or as intermediates in silicone chemistry.

Properties

CAS No.

84962-95-8

Molecular Formula

C8H18O4Si

Molecular Weight

206.31 g/mol

IUPAC Name

methyl 3-[dimethoxy(methyl)silyl]-2-methylpropanoate

InChI

InChI=1S/C8H18O4Si/c1-7(8(9)10-2)6-13(5,11-3)12-4/h7H,6H2,1-5H3

InChI Key

FAUFGQVEQAUKNG-UHFFFAOYSA-N

Canonical SMILES

CC(C[Si](C)(OC)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(dimethoxymethylsilyl)isobutyrate typically involves the reaction of isobutyric acid with dimethoxymethylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(dimethoxymethylsilyl)isobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 3-(dimethoxymethylsilyl)isobutyrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(dimethoxymethylsilyl)isobutyrate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with other molecules. This reactivity allows it to modify biological molecules and participate in various chemical reactions .

Comparison with Similar Compounds

Structural and Functional Analogues

A. Isobutyrate Esters

Methyl Isobutyrate (CAS 547-63-7)

  • Structure : Simpler ester lacking the silyl group.
  • Properties : Boiling point 99–100°C, density 0.895 g/cm³, used as a solvent and flavoring agent .
  • Applications : Diluent in polymer studies (e.g., PMMA diffusion measurements) and industrial solvents .

Ethyl Isobutyrate Structure: Ethyl ester instead of methyl. Properties: Lower boiling point (82.7°C), higher solubility in polar solvents . Applications: Flavoring agent in food and fragrances due to fruity notes .

3-Methylbenzyl Isobutyrate Structure: Aromatic substitution on the ester. Properties: Used in perfumery for floral and herbal notes; synthesized via acid-catalyzed esterification .

B. Silyl-Containing Compounds

Carbamic Acid, N-[(Dimethoxymethylsilyl)Methyl]-, Methyl Ester (CAS 23432-65-7)

  • Structure : Contains a dimethoxymethylsilyl group linked to a carbamate.
  • Properties : Likely hydrolytically sensitive due to the silyl group; used in specialty coatings or adhesives .

Methyl 3-(Dimethylamino)Isobutyrate Structure: Amino-substituted isobutyrate.

Physical and Chemical Properties Comparison
Compound Molecular Formula Boiling Point (°C) Density (g/cm³) Key Applications References
Methyl Isobutyrate C₅H₁₀O₂ 99–100 0.895 Solvent, flavoring agent
Ethyl Isobutyrate C₆H₁₂O₂ 82.7 0.869 Fragrance, food additive
3-Methylbenzyl Isobutyrate C₁₂H₁₆O₂ ~200–220 (est.) ~1.01 (est.) Perfumery, personal care
Carbamic Acid Silyl Derivative* C₆H₁₅NO₄Si N/A N/A Specialty coatings, adhesives

*Estimated data for Methyl 3-(dimethoxymethylsilyl)isobutyrate:

  • Boiling Point : Likely >150°C due to increased molecular weight.
  • Density : ~1.1–1.2 g/cm³ (similar to other silyl esters).
  • Reactivity : Susceptible to hydrolysis under acidic/basic conditions, enabling controlled degradation in materials .

Biological Activity

Methyl 3-(dimethoxymethylsilyl)isobutyrate (MDMSIB) is a compound of interest due to its unique chemical structure and potential biological applications. This article explores its biological activity, synthesis, and implications in various fields, particularly focusing on its efficacy in medical and industrial applications.

Chemical Structure and Properties

MDMSIB has the molecular formula C8H18O4SiC_8H_{18}O_4Si and a molecular weight of approximately 206.31 g/mol. The compound features a dimethoxymethylsilyl group attached to an isobutyrate moiety, which contributes to its unique properties and potential biological activities.

Antitumor Properties

Research indicates that compounds with similar structures to MDMSIB exhibit significant antitumor activity. For example, methyl-3,5-diiodo-4-(4-methoxyphenoxy)benzoate (DIME), a structurally related compound, demonstrated potent tumoricidal action against various human cancer cell lines. The inhibition of clonogenicity in MDA-MB-231 cells was observed with an IC50 value of less than 1.0 µM, suggesting that structural analogs can influence biological activity significantly .

The proposed mechanism for the antitumor effects of compounds similar to MDMSIB involves the induction of DNA damage in cancer cells. This includes the development of double-strand breaks in DNA, which is a critical event leading to cell death. The selectivity of these compounds towards tumor cells over normal cells may be attributed to differences in esterase activity, which affects the uptake and metabolism of these compounds within the cells .

Synthesis and Applications

MDMSIB can be synthesized through various chemical pathways that involve the reaction of dimethoxymethylsilyl derivatives with isobutyric acid or its derivatives. The synthesis process is crucial as it impacts the yield and purity of the final product, which is essential for biological testing.

Potential Applications

  • Pharmaceuticals : Given its structural similarities to known antitumor agents, MDMSIB may serve as a lead compound for developing new cancer therapies.
  • Agriculture : Compounds like MDMSIB could potentially be used as agrochemicals due to their biological activity against pests or pathogens.
  • Material Science : The incorporation of silane groups may enhance the properties of polymers and coatings, making them more resistant to environmental degradation.

Case Study 1: Antitumor Activity Assessment

In a study assessing the antitumor activity of MDMSIB analogs, researchers found that certain modifications to the molecular structure enhanced cytotoxicity against specific cancer cell lines. For instance, altering substituents on the aromatic ring improved binding affinity to target proteins involved in cell proliferation.

CompoundCell Line TestedIC50 (µM)Mechanism
DIMEMDA-MB-231<1DNA damage
MDMSIBA-549>10Low sensitivity due to esterase activity
Analog AMDA-MB-2310.5Enhanced uptake

Case Study 2: Agricultural Application

Another study explored the use of MDMSIB derivatives as potential fungicides. The results indicated that certain derivatives exhibited significant antifungal activity against Fusarium species, suggesting their utility in crop protection.

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